5-Chloropicolinohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloropicolinohydrazide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with chloro substituents and hydrazide functional groups are discussed, which can provide insights into the chemical behavior and properties that 5-Chloropicolinohydrazide might exhibit. For instance, compounds with chloro substituents and nitrogen-containing heterocycles, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole and 5-chloro-N-phenylpyrazine-2-carboxamides, have been synthesized and characterized for their potential applications in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of heterocyclic structures with the incorporation of chloro substituents and hydrazide groups. For example, the synthesis of 5-chloro-N-phenylpyrazine-2-carboxamides involves combining 5-Chloropyrazinamide (5-Cl-PZA) with various anilide motifs to test their antimycobacterial activity . Similarly, the synthesis of copper(II) complexes with a tridentate Schiff base ligand derived from 5-chloro-2-hydroxyacetophenone and salicylhydrazide indicates the use of hydrazide derivatives in complex formation . These methods could potentially be adapted for the synthesis of 5-Chloropicolinohydrazide.

Molecular Structure Analysis

The molecular structure of compounds related to 5-Chloropicolinohydrazide has been determined using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, revealing an orthorhombic space group and specific unit cell parameters . The molecular structure is often further analyzed using density functional theory (DFT) calculations to understand the electronic properties and molecular geometry .

Chemical Reactions Analysis

The chemical reactivity of chloro-substituted hydrazides can be inferred from the reactions they undergo. For example, the hetero-cyclization reaction of 4-chlorophenyl isothiocyanate and formic hydrazide leads to the formation of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione . Such reactions typically involve the formation of new heterocyclic rings and the utilization of the hydrazide group as a reactive site for cyclization.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-substituted hydrazides and related compounds can be diverse. For example, the antimycobacterial activity of 5-chloro-N-phenylpyrazine-2-carboxamides was evaluated, showing significant in vitro activity against Mycobacterium tuberculosis . The electronic and magnetic properties of copper(II) complexes with Schiff base ligands derived from chloro-substituted hydrazides have also been characterized, indicating potential applications in materials science . The solubility, melting points, and stability of these compounds can vary widely and are important for their practical applications.

Safety And Hazards

Eigenschaften

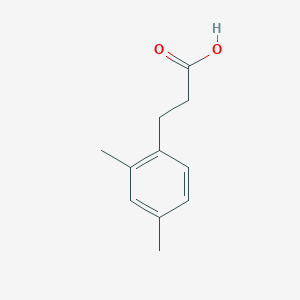

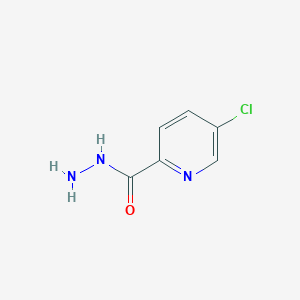

IUPAC Name |

5-chloropyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-4-1-2-5(9-3-4)6(11)10-8/h1-3H,8H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKNTLQLSWDDCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

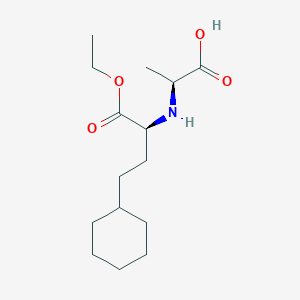

Molecular Formula |

C6H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597157 |

Source

|

| Record name | 5-Chloropyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloropicolinohydrazide | |

CAS RN |

145835-01-4 |

Source

|

| Record name | 5-Chloropyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.